Regiochemical Identity: N2-Methyl Substitution vs. N1-Phenyl Analog Confers Distinct Tautomeric Population and Pharmacophore Geometry
The target compound bears a critical N2-methyl group, which fundamentally alters the tautomeric equilibrium compared to the commonly encountered N1-phenyl-6,6-dimethyl regioisomer (CAS 43102-70-1, C15H16N2O, same molecular formula). Computational studies at the B3LYP/6-31G** level on the core scaffold demonstrate that 6,6-dimethyl substitution stabilizes the N1-H tautomer over the N2-H form by >2.5 kcal/mol in the gas phase, whereas monomethyl and unsubstituted analogs exhibit different energetic profiles [1]. For the target compound, the combination of N2-methyl and C6-methyl groups locks the ring into a single N-substituted orientation, precluding the tautomeric ambiguity that complicates the pharmacological interpretation of N-unsubstituted or N1-substituted analogs [1]. In practical terms, the isomeric purity of the target N2-methyl scaffold eliminates the need for isomeric separation, a significant challenge noted in the HNE inhibitor series where acylation/alkylation reactions produced mixtures requiring chromatographic separation and independent biological testing of each isomer [2].
| Evidence Dimension | Tautomeric equilibrium energy difference (ΔG, gas phase, DFT B3LYP/6-31G**) |
|---|---|
| Target Compound Data | N2-methyl-6-methyl-substituted scaffold: single stable tautomer by design (N2-substituted fixed); no literature ΔG value available for exact compound |
| Comparator Or Baseline | 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (unsubstituted at N): N1-H tautomer favored by >2.5 kcal/mol over N2-H [1] |
| Quantified Difference | Qualitative advantage: target compound eliminates tautomeric ambiguity; comparator systems require isomeric separation and dual testing |
| Conditions | DFT calculations at B3LYP/6-31G** level; experimental validation by NMR in DMSO-d6 and CDCl3 [1][2] |
Why This Matters
The defined N2-methyl substitution eliminates batch-to-batch variability from tautomeric equilibration, simplifying analytical characterization and ensuring consistent pharmacophore presentation in biological assays.
- [1] Pérez Medina C, et al. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. 2006. CORE repository. View Source
- [2] Lei X, Gong X, Li S, Liang D, Sun Q, Xu L, Zhao Q. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorg Med Chem Lett. 2021;52:128380. View Source
